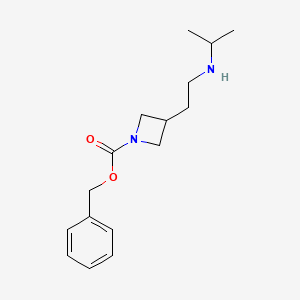
tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities. The tert-butyl group and the chloroethyl substituent on the azetidine ring contribute to the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate typically begins with commercially available starting materials such as tert-butyl azetidine-1-carboxylate and 1-chloroethyl reagents.
Reaction Conditions: The reaction involves the nucleophilic substitution of the tert-butyl azetidine-1-carboxylate with a 1-chloroethyl reagent under controlled conditions. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often carried out at low temperatures to ensure selectivity and yield.
Catalysts and Reagents: Catalysts such as triethylamine or potassium carbonate may be used to facilitate the reaction. The reaction mixture is typically stirred for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and real-time monitoring can ensure consistent product quality and scalability.
化学反应分析
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate can undergo nucleophilic substitution reactions where the chloroethyl group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups. Reduction reactions can also be performed to modify the chloroethyl group or the azetidine ring.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, sodium methoxide, thiourea.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate or tert-butyl 3-(1-thioethyl)azetidine-1-carboxylate can be obtained.
Oxidation Products: tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate.
Hydrolysis Products: 3-(1-chloroethyl)azetidine-1-carboxylic acid.
科学研究应用
Chemistry:
Intermediate in Synthesis: tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology and Medicine:
Drug Development: The compound’s azetidine ring is a key structural motif in the development of drugs targeting various biological pathways
Industry:
Polymer Chemistry: this compound can be used in the production of specialty polymers with unique properties, such as enhanced thermal stability and mechanical strength.
作用机制
The mechanism of action of tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate is primarily determined by its ability to interact with specific molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate binding and catalytic activity.
Signal Transduction: By modifying key signaling proteins, this compound can influence cellular signaling pathways involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-ethynylazetidine-1-carboxylate
- tert-Butyl 3-(methylsulfonyl)azetidine-1-carboxylate
Comparison:
- Structural Differences: While all these compounds share the azetidine ring and tert-butyl ester group, they differ in the substituents attached to the azetidine ring. These differences can significantly impact their reactivity and biological activity.
- Reactivity: tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate is unique due to the presence of the chloroethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its analogs.
- Biological Activity: The specific substituents on the azetidine ring can influence the compound’s ability to interact with biological targets, leading to variations in their pharmacological profiles.
属性
分子式 |
C10H18ClNO2 |
|---|---|
分子量 |
219.71 g/mol |
IUPAC 名称 |
tert-butyl 3-(1-chloroethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18ClNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
VVQJRGAQORPDJT-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)
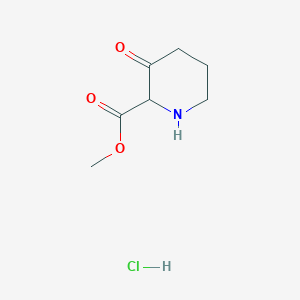
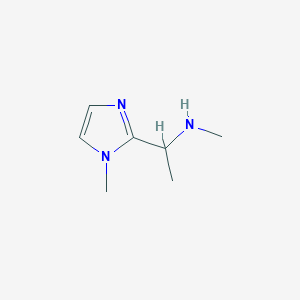
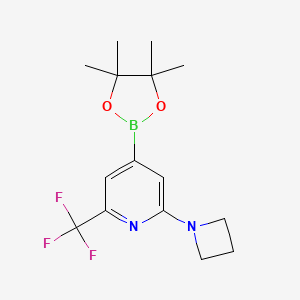

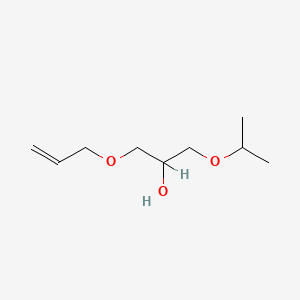

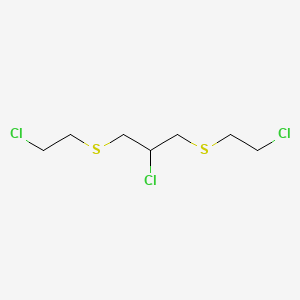
![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
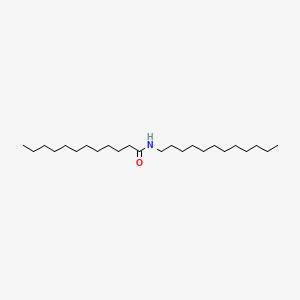
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)
